![molecular formula C15H12O3 B3250916 2'-Formyl-biphenyl-3-carboxylic acid methyl ester CAS No. 205823-31-0](/img/structure/B3250916.png)
2'-Formyl-biphenyl-3-carboxylic acid methyl ester
Overview
Description
“2’-Formyl-biphenyl-3-carboxylic acid methyl ester” is a chemical compound that is used in organic synthesis . It is a valuable building block in the creation of more complex molecules .
Synthesis Analysis
The synthesis of this compound can involve the catalytic protodeboronation of alkyl boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Chemical Reactions Analysis
The chemical reactions involving “2’-Formyl-biphenyl-3-carboxylic acid methyl ester” can include Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications
Catalytic Protodeboronation
This compound can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes . Protodeboronation is a valuable but underdeveloped transformation, and this compound can play a significant role in its advancement .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound can be used as a relatively stable, readily prepared, and environmentally benign organoboron reagent in this process .
Hydrolysis Susceptibility
Boronic acids and their esters, including this compound, are highly considered for the design of new drugs and drug delivery devices . However, these compounds are only marginally stable in water . The susceptibility of this compound to hydrolysis can be a significant factor in its application in these areas .
Drug Design and Delivery
As mentioned above, this compound can be used in the design of new drugs and drug delivery devices . Its boron-carrier properties make it suitable for neutron capture therapy .
Neutron Capture Therapy
Neutron capture therapy is a type of radiation therapy used to treat cancer . This compound, due to its boron-carrier properties, can be used in this therapy .
Carbon–Carbon Bond Formation
This compound can be used in carbon–carbon bond formation processes . Its stability and readiness for preparation make it a valuable reagent in these processes .
Mechanism of Action
The mechanism of action for the reactions involving “2’-Formyl-biphenyl-3-carboxylic acid methyl ester” can involve oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Future Directions
properties
IUPAC Name |
methyl 3-(2-formylphenyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-15(17)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKYEDLHAYGZJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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